molecular formula C10H13ClNOPS B13757373 (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide CAS No. 57573-32-7

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide

Cat. No.: B13757373
CAS No.: 57573-32-7
M. Wt: 261.71 g/mol
InChI Key: AYEYHZBPPMGEKL-BXGCZWRVSA-N
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Description

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphorus atom bonded to an oxazaphospholidine ring and a sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide typically involves the reaction of a chlorophosphine with an appropriate oxazaphospholidine precursor. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maintain consistency and yield. The use of catalysts and solvents can also play a crucial role in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

(2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine: Lacks the sulfide group, making it less reactive in certain chemical reactions.

    (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-oxide: Contains an oxide group instead of a sulfide, leading to different chemical properties and reactivity.

Uniqueness

The presence of the sulfide group in (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide makes it unique compared to its analogs

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2R,4S,5R)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine 2-sulfide be confirmed experimentally?

  • Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and high-resolution NMR (e.g., 1H^1H, 13C^{13}C, and 31P^{31}P) to analyze coupling constants and NOE effects. Chiral chromatography (e.g., HPLC with a chiral stationary phase) can resolve enantiomeric impurities . For phosphorus-containing heterocycles, 31P^{31}P-NMR is critical to confirm the sulfur substitution at the phosphorus center .

Q. What synthetic routes are optimal for achieving high enantiomeric purity in this compound?

  • Methodological Answer : Employ asymmetric catalysis or chiral auxiliaries during the cyclization of the oxazaphospholidine ring. For example, use a thiophosphoryl chloride intermediate with a chiral ligand (e.g., BINOL derivatives) to control stereochemistry. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance enantiomeric excess (ee) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via HPLC-MS for hydrolytic byproducts (e.g., phosphoric acid derivatives) and oxidative products. Argon-filled vials and desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How can conflicting bioactivity data in cell-based assays be resolved for this compound?

  • Methodological Answer :

Purity Verification : Confirm compound integrity using LC-MS and 31P^{31}P-NMR to rule out batch-specific impurities .

Stereoisomer Separation : Use preparative chiral HPLC to isolate individual enantiomers and test their activities separately.

Solvent Compatibility : Ensure DMSO or ethanol stock solutions do not induce aggregation; dynamic light scattering (DLS) can detect particulates .
Reference contradictory data to batch-specific synthesis protocols or storage conditions .

Q. What computational strategies predict the reactivity of the phosphorus-sulfur bond in this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) and electrostatic potential maps. Compare with experimental kinetic studies (e.g., nucleophilic substitution rates with thiols or amines). Solvent effects can be modeled using COSMO-RS .

Q. How to design a structure-activity relationship (SAR) study targeting the 3,4-dimethyl substituents?

  • Methodological Answer :

Analog Synthesis : Replace methyl groups with halogens (e.g., -F, -Cl) or bulkier substituents (e.g., -CF3_3) via regioselective alkylation.

Biological Testing : Screen analogs against kinase or phosphatase targets (common for phosphorus heterocycles) using fluorescence polarization assays.

Data Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., Taft constants) with activity .

Q. Data Contradiction Analysis

Q. Why do NMR spectra show unexpected splitting patterns in the phenyl ring protons?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation of the phenyl group due to steric hindrance from the 5-phenyl substituent. Variable-temperature NMR (VT-NMR) can reveal coalescence temperatures for conformers .
  • Impurity Interference : Rule out residual solvents (e.g., DMF) or synthetic intermediates using 2D NMR (HSQC, HMBC) .

Q. How to address discrepancies in reported cytotoxicity IC50_{50} values across studies?

  • Methodological Answer :

Assay Standardization : Use a common cell line (e.g., HEK293 or HepG2) and control compound (e.g., cisplatin) across labs.

Metabolic Interference : Test for phosphate-mediated off-target effects using phosphatase inhibitors (e.g., sodium orthovanadate) .

Batch Consistency : Compare synthetic protocols (e.g., chloride vs. bromide counterions) and purity profiles .

Q. Experimental Design Tables

Parameter Recommended Method Purpose
Stereochemical AnalysisX-ray crystallography + 31P^{31}P-NMRAbsolute configuration verification
Enantiomeric Excess (ee)Chiral HPLC (Chiralpak IA column)Purity assessment
Stability MonitoringHPLC-MS + accelerated degradation studiesShelf-life determination
Reactivity PredictionDFT (B3LYP/6-311+G(d,p))Bond dissociation energy calculation

Properties

CAS No.

57573-32-7

Molecular Formula

C10H13ClNOPS

Molecular Weight

261.71 g/mol

IUPAC Name

(2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14-/m0/s1

InChI Key

AYEYHZBPPMGEKL-BXGCZWRVSA-N

Isomeric SMILES

C[C@H]1[C@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2

Canonical SMILES

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2

Origin of Product

United States

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